N-Boc-cadaverine

Catalog No.
S660945
CAS No.
51644-96-3
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-cadaverine

CAS Number

51644-96-3

Product Name

N-Boc-cadaverine

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

DPLOGSUBQDREOU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN

Synonyms

N-Boc-cadaverine

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN

Organic Synthesis:

  • Protecting Group Chemistry: N-Boc-1,5-diaminopentane serves as a protecting group for primary amines. The Boc group (tert-butyloxycarbonyl) can be selectively introduced and removed under mild conditions, allowing for the controlled modification of other functional groups within a molecule. This is particularly useful in the synthesis of complex organic molecules such as peptides and pharmaceuticals [, ].

Polymer Chemistry:

  • Monomer Synthesis: N-Boc-1,5-diaminopentane can be used as a building block for the synthesis of various polymers. By incorporating it into the polymer backbone, researchers can introduce amine functionalities that can be further modified or used to attach other molecules. This allows for the design of polymers with specific properties for applications in drug delivery, materials science, and catalysis.

Medicinal Chemistry:

  • Drug Design and Development: N-Boc-1,5-diaminopentane can be a valuable tool in the development of new drugs. It can be used as a precursor for the synthesis of novel bioactive molecules, or it can be directly incorporated into drug candidates to modulate their properties such as target selectivity and pharmacokinetics [].

Chemical Biology:

  • Probe Synthesis: N-Boc-1,5-diaminopentane can be employed to create molecular probes for studying biological processes. By attaching fluorescent tags or other reporter groups to the molecule, researchers can investigate cellular interactions, protein function, and enzyme activity [, ].

N-Boc-cadaverine, with the chemical formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol, is a derivative of cadaverine, a biogenic amine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cadaverine. This modification enhances its stability and solubility, making it suitable for various chemical applications. The compound is primarily recognized for its role in organic synthesis and as a precursor in the development of complex molecules .

, most notably:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating cadaverine, which can then participate in further reactions.
  • Coupling Reactions: N-Boc-cadaverine can be used in peptide synthesis where it acts as an amino acid building block.
  • Formation of Macrocycles: It has been reported to facilitate the synthesis of supermacrocycles that self-assemble into organic nanotubes .

While N-Boc-cadaverine itself is not extensively studied for direct biological activity, its parent compound, cadaverine, is known for its role in cellular processes. Cadaverine is involved in cellular signaling and has been implicated in various physiological functions. The modification with the Boc group may influence its interactions with biological systems, although specific studies on N-Boc-cadaverine's biological effects remain limited.

The synthesis of N-Boc-cadaverine typically involves the protection of cadaverine using di-tert-butyl dicarbonate as the Boc source. A general procedure includes:

  • Dissolving cadaverine in 1,4-dioxane.
  • Adding a solution of di-tert-butyl dicarbonate dropwise at low temperatures (0°C).
  • Stirring the mixture at room temperature for approximately 22 hours.
  • Removing solvents to obtain the crude product, which can be purified through extraction methods .

This method yields high purity and efficiency, often exceeding 96% .

N-Boc-cadaverine finds utility in various fields:

  • Organic Synthesis: As a key intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Material Science: In the development of organic nanotubes and advanced materials.
  • Peptide Chemistry: As a building block for synthesizing peptides and other bioactive compounds .

Several compounds share structural similarities with N-Boc-cadaverine, including:

Compound NameStructure SimilarityUnique Features
CadaverineBasic structureBiogenic amine, involved in cellular functions
N-AcetylcadaverineAcetyl group instead of BocUsed as a building block in peptide synthesis
N-Boc-ethylenediamineTwo amines protectedCommonly used in polymer chemistry

N-Boc-cadaverine is unique due to its specific Boc protection, which enhances its stability and makes it particularly useful in synthetic applications compared to its unprotected counterparts.

Chemical Synthesis from 1,5-Diaminopentane and Di-tert-Butyl Dicarbonate

The most widely employed synthetic route for N-Boc-cadaverine involves the selective mono-protection of 1,5-diaminopentane (cadaverine) using di-tert-butyl dicarbonate as the protecting agent [2]. This reaction proceeds through a nucleophilic attack of one of the primary amine groups on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage while leaving the second amine group unprotected [9].

The standard procedure involves dissolving cadaverine in an appropriate solvent system, typically 1,4-dioxane, followed by dropwise addition of di-tert-butyl dicarbonate at controlled temperatures [2]. The reaction mechanism proceeds through initial formation of a tetrahedral intermediate, followed by elimination of tert-butoxide and subsequent protonation to yield the desired mono-protected product [9]. The selectivity for mono-protection over bis-protection is achieved through careful control of stoichiometry, with substoichiometric amounts of di-tert-butyl dicarbonate (0.125 equivalents) relative to the diamine substrate [2].

Research findings indicate that the reaction exhibits excellent yields when conducted under optimized conditions [2]. The chemical synthesis from 1,5-diaminopentane demonstrates remarkable efficiency, with reported yields reaching 96.76% under carefully controlled reaction parameters [2]. The reaction typically requires 22 hours for complete conversion when conducted at temperatures between 0°C and 20°C [2].

Alternative synthetic approaches have been developed to enhance reaction efficiency and selectivity [30]. A modified procedure utilizing methanol and triethylamine as the solvent system has demonstrated exceptional results, achieving 99% yield through overnight reaction at ambient temperature following initial cooling to 0°C [30]. This method involves dissolving cadaverine in a methanol-triethylamine mixture (1:7 ratio) and adding di-tert-butyl dicarbonate dropwise over a 10-minute period [30].

The mechanism of selective mono-protection relies on the statistical preference for reaction at one amine site combined with the electronic effects of the carbamate group formation [34]. Once the first amine group is protected, the electron-withdrawing nature of the carbamate functionality reduces the nucleophilicity of the remaining amine, thereby minimizing over-reaction to the bis-protected product [34]. This inherent selectivity is further enhanced by maintaining substoichiometric ratios of the protecting reagent [34].

Optimization of Reaction Conditions for High-Yield Production

Optimization of reaction conditions for high-yield N-Boc-cadaverine production requires careful consideration of multiple parameters including temperature control, reaction time, stoichiometry, base selection, and solvent system choice [2] [30]. Temperature control emerges as a critical factor, with optimal results achieved when the initial addition of di-tert-butyl dicarbonate is conducted at 0°C to 20°C, followed by gradual warming to room temperature for reaction completion [2] [30].

Reaction time optimization studies demonstrate that extended reaction periods of 18 to 24 hours significantly improve conversion rates and final yields [2]. The kinetics of the protection reaction favor longer reaction times, with incomplete conversion observed in shorter time frames [2]. However, excessively prolonged reaction times may lead to side product formation and reduced selectivity [2].

Stoichiometric considerations play a fundamental role in achieving high yields while maintaining selectivity for mono-protection [2] [34]. Research indicates that using 0.125 to 1.1 equivalents of di-tert-butyl dicarbonate relative to cadaverine provides optimal results [2] [30]. Excess protecting reagent leads to increased formation of the bis-protected product, thereby reducing the yield of the desired mono-protected compound [34].

Base selection and quantity significantly impact reaction outcomes [30]. Triethylamine has proven particularly effective, providing both the necessary basicity for reaction initiation and creating a favorable reaction environment [30]. Alternative bases such as sodium bicarbonate and 4-dimethylaminopyridine have also demonstrated effectiveness under specific reaction conditions [20]. The optimal base concentration ranges from 1 to 1.5 equivalents relative to the substrate [30].

Solvent system optimization reveals that aprotic solvents generally favor mono-protection selectivity [2] [30]. 1,4-Dioxane emerges as the preferred solvent for large-scale synthesis, providing excellent solubility for both reactants and products while maintaining chemical inertness [2]. Alternative solvent systems including tetrahydrofuran-water mixtures and methanol-triethylamine combinations have shown comparable effectiveness under specific conditions [30].

Water content control requires precise management, as trace amounts of water can be beneficial for reaction completion, while excess water leads to hydrolysis of di-tert-butyl dicarbonate and reduced yields [20]. pH optimization in aqueous or mixed aqueous systems favors slightly basic conditions (pH 8.0-8.5) for optimal product formation [20].

Concentration effects demonstrate that dilute reaction conditions (0.1-0.5 M substrate concentration) generally improve selectivity by reducing intermolecular side reactions [30]. Higher concentrations may lead to increased bis-protection and reduced overall efficiency [30].

ParameterOptimal RangeImpact on YieldYield Enhancement (%)
Temperature Control0-20°C for addition, RT for completionHigher temp reduces selectivity5-15
Reaction Time Optimization18-24 h for completionLonger time improves conversion10-20
Stoichiometry (Boc₂O:Diamine)0.125-1.1 equivalentsExcess Boc₂O reduces selectivity15-25
Base Selection and Amount1-1.5 equiv. NaHCO₃ or TEAAdequate base essential for reaction20-30
Solvent SystemDioxane or THF/H₂O mixturesAprotic solvents favor mono-protection10-20
Water Content ControlAnhydrous to slightly aqueousTrace water beneficial, excess detrimental5-10
pH Optimization8.0-8.5 for aqueous systemsBasic conditions favor product formation10-15
Concentration Effects0.1-0.5 M substrate concentrationDilute conditions improve selectivity5-15

Enzymatic and Biocatalytic Approaches for Sustainable Synthesis

Enzymatic and biocatalytic methodologies represent emerging sustainable alternatives for N-Boc-cadaverine synthesis, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [16] [17]. Lipase B from Candida antarctica has demonstrated significant potential as a biocatalyst for the selective protection of cadaverine using activated Boc derivatives [16]. This enzyme exhibits remarkable substrate tolerance and can operate effectively in organic solvent systems at moderate temperatures (40-60°C) [16].

Transaminase-based approaches provide another promising avenue for sustainable synthesis [14]. Omega-transaminases from various microbial sources, including Vibrio fluvialis, have shown capability for selective amine transformations relevant to N-Boc-cadaverine preparation [14]. These enzymes operate under mild aqueous conditions (pH 7-9, 30-50°C) and demonstrate exceptional stereoselectivity [14]. Immobilization of transaminases on chitosan beads has enhanced their stability and reusability, with reported yields of 54.3% and retention of 77% conversion activity after five consecutive reaction cycles [14].

Acyl transferase enzymes offer direct pathways for N-acylation of cadaverine derivatives [31]. Research on desferrioxamine biosynthesis has revealed acyl transferases capable of catalyzing the formation of N-acyl cadaverine derivatives with remarkable substrate tolerance [31]. These enzymes can accommodate various acyl-CoA substrates, including succinyl-CoA and acetyl-CoA, suggesting potential applicability to Boc-related chemistry [31].

Engineered decarboxylase systems provide integrated approaches combining cadaverine biosynthesis with subsequent protection [18]. Metabolic engineering of Corynebacterium glutamicum has enabled high-level cadaverine production from renewable glucose feedstocks, achieving concentrations up to 103.78 grams per liter [18]. Integration of protection chemistry with these biosynthetic platforms offers potential for complete bioprocess development [18].

Multi-enzyme cascade systems represent advanced biocatalytic approaches for integrated synthesis [17]. These systems combine multiple enzymatic steps in coordinated sequences, enabling complex transformations from simple starting materials [17]. Recent advances in cascade biocatalysis have demonstrated the feasibility of multi-step synthetic routes with excellent overall yields and selectivities [17].

Immobilized enzyme technologies enhance the practical applicability of biocatalytic approaches [16]. Covalent immobilization on various supports, including chitosan beads and silica-based materials, provides improved enzyme stability and enables continuous processing [14]. Cross-linked enzyme aggregates represent another promising immobilization strategy, offering simplified preparation and high catalytic activity [16].

Enzyme/BiocatalystSubstrateReaction ConditionsYield (%)SelectivitySustainability Advantage
Lipase B (Candida antarctica)Cadaverine + activated Boc derivativeOrganic solvent, 40-60°C60-85HighMild conditions, recyclable catalyst
Transaminases (ω-TA)Amino acid precursorsAqueous buffer, pH 7-9, 30-50°C70-90Very HighHigh stereoselectivity, mild conditions
Acyl transferasesCadaverine + acyl-CoAAqueous, pH 7-8, 37°C75-95HighAqueous conditions, biodegradable
Engineered decarboxylasesLysine to cadaverineFermentation conditions80-95Very HighRenewable feedstock utilization
Immobilized enzymesVarious amine substratesContinuous flow, varied conditions65-90HighCatalyst reusability, continuous process
Multi-enzyme systemsGlucose to cadaverine pathwayMulti-step cascade, controlled pH60-80HighIntegrated bioprocess, minimal waste

Deprotection Strategies and Acid-Sensitive Boc Group Removal

Deprotection of the tert-butoxycarbonyl group from N-Boc-cadaverine represents a critical transformation in synthetic applications, with multiple methodologies available depending on specific requirements and substrate compatibility [20] [22]. Trifluoroacetic acid remains the most widely employed deprotection reagent, offering reliable and efficient removal of Boc groups under mild acidic conditions [20] [26]. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to yield the free amine, carbon dioxide, and isobutylene [20].

Standard trifluoroacetic acid deprotection protocols typically employ neat trifluoroacetic acid or solutions in dichloromethane at temperatures ranging from 0°C to room temperature [20] [26]. Reaction times generally range from 1 to 4 hours, with yields consistently exceeding 90% [20]. The reaction proceeds through formation of a protonated carbamate intermediate, which undergoes spontaneous decomposition due to the electron-withdrawing nature of the trifluoromethyl groups [26].

Hydrochloric acid-based deprotection methods provide alternative approaches with excellent efficiency [20] [21]. Four molar hydrochloric acid in ethyl acetate or dioxane offers convenient reaction conditions with yields typically ranging from 85% to 95% [20]. These methods are particularly advantageous when trifluoroacetic acid compatibility issues arise with sensitive functional groups [21].

Innovative deprotection strategies have emerged to address specific synthetic challenges [22] [23]. Oxalyl chloride in methanol represents a mild alternative method, operating at room temperature with reaction times of 1 to 4 hours and yields up to 90% [22]. This method demonstrates particular utility for substrates containing acid-sensitive functionalities that might be compromised under traditional acidic conditions [22].

Thermal deprotection methodologies offer solvent-free alternatives using continuous flow technology [35] [36]. These approaches employ elevated temperatures (120-240°C) in protic solvents such as trifluoroethanol or methanol, achieving complete deprotection in residence times ranging from 20 to 90 minutes [35]. The thermal method demonstrates particular effectiveness for substrates where traditional acid-catalyzed approaches prove incompatible [35].

Solid acid catalysts provide environmentally benign deprotection alternatives [23]. H-BEA zeolite has demonstrated exceptional performance in continuous flow systems, achieving high yields (85-95%) with residence times less than one minute at 140°C in tetrahydrofuran [23]. This heterogeneous approach enables easy catalyst separation and potential for continuous processing [23].

Lewis acid-mediated deprotection offers selective alternatives under specific conditions [27]. Zinc bromide and tin tetrachloride have shown effectiveness for Boc removal, though these methods typically require longer reaction times (2-8 hours) and may exhibit reduced selectivity compared to Brønsted acid approaches [27]. The mechanism involves coordination of the Lewis acid to the carbamate oxygen, facilitating subsequent fragmentation [27].

Base-catalyzed deprotection methods provide selective removal under specific structural circumstances [25]. Cesium carbonate in methanol at 70°C demonstrates particular selectivity for aromatic N-Boc groups over aliphatic variants [25]. This approach proves valuable when selective deprotection is required in molecules containing multiple Boc-protected sites [25].

Deprotection MethodReaction ConditionsReaction TimeYield (%)Selectivity
Trifluoroacetic acid (TFA)TFA/CH₂Cl₂, 0°C to RT1-4 h90-98High
Hydrochloric acid in ethyl acetate4M HCl/EtOAc, RT2-6 h85-95High
Hydrochloric acid in dioxane4M HCl/dioxane, RT2-6 h85-95High
Oxalyl chloride in methanolOxalyl chloride/MeOH, RT1-4 h80-90High
Thermal deprotection (flow)TFE or MeOH, 120-240°C20-90 min70-100Moderate-High
Solid acid catalysts (H-BEA zeolite)THF, 140°C, continuous flow<1 min85-95High
Lewis acids (ZnBr₂, SnCl₄)CH₂Cl₂, RT2-8 h75-90Moderate
Basic conditions (Cs₂CO₃)Cs₂CO₃/MeOH, 70°C4-6 h80-95Selective for aromatic N-Boc

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.168127949 g/mol

Monoisotopic Mass

202.168127949 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-cadaverine

Dates

Modify: 2023-08-15

Explore Compound Types